molecular formula C14H23NOSi B11864421 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine CAS No. 919357-57-6

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine

Cat. No.: B11864421
CAS No.: 919357-57-6
M. Wt: 249.42 g/mol
InChI Key: NKMWTCSOHZBEIA-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyl group, a methyl group, and a trimethylsilyloxy group attached to the azetidine ring. Azetidines are known for their strained ring structure, which makes them highly reactive and useful in various chemical applications .

Preparation Methods

The synthesis of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 1-benzyl-3-methylazetidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .

Chemical Reactions Analysis

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine undergoes various chemical reactions due to its reactive azetidine ring. Some of the common reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in N-oxides, while reduction yields amines.

Scientific Research Applications

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine involves its ability to undergo ring-opening reactions due to the strain in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in enzyme inhibition or as a reactive intermediate in chemical synthesis .

Comparison with Similar Compounds

1-Benzyl-3-methyl-3-((trimethylsilyl)oxy)azetidine can be compared with other azetidine derivatives, such as:

Properties

CAS No.

919357-57-6

Molecular Formula

C14H23NOSi

Molecular Weight

249.42 g/mol

IUPAC Name

(1-benzyl-3-methylazetidin-3-yl)oxy-trimethylsilane

InChI

InChI=1S/C14H23NOSi/c1-14(16-17(2,3)4)11-15(12-14)10-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3

InChI Key

NKMWTCSOHZBEIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)O[Si](C)(C)C

Origin of Product

United States

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